7-Chloroisoquinoline

Physicochemical profiling Salt selection Purification

Researchers requiring the specific 7-chloro isomer for SAR-driven glycolate oxidase inhibitor programs can procure this validated building block. The unhindered 7-position enables predictable Pd-catalyzed cross-coupling (Suzuki-Miyaura, 69% yield) for parallel library synthesis. Its distinct pKa (4.62) and LogP (2.89) ensure accurate physicochemical profiling. Bulk quantities available with full analytical documentation (NMR, HPLC).

Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
CAS No. 34784-06-0
Cat. No. B1268606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinoline
CAS34784-06-0
Molecular FormulaC9H6ClN
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)Cl
InChIInChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
InChIKeyPIOJSCVWTGEZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisoquinoline – Structural & Procurement Baseline


7-Chloroisoquinoline is a monochlorinated isoquinoline heterocycle (C9H6ClN, MW 163.60) characterized by chlorine substitution at the 7-position of the bicyclic ring system [1]. The compound exhibits a melting point of 44–45 °C, a boiling point of 289.5 °C at 760 mmHg, and a calculated LogP of 2.89 . It is commercially available as a research chemical and building block, typically at purities of 95–98% with supporting analytical documentation (NMR, HPLC, GC) . Its primary documented utility lies in the preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives acting as glycolate oxidase inhibitors for hyperoxaluria indications .

Synthetic utility Validated building block for Pd-catalyzed cross-coupling and diversity-oriented library synthesis
Medicinal chemistry Documented precursor for glycolate oxidase (GO) inhibitor programs targeting hyperoxaluria research models
Isomer identity 7-chloro substitution defines electronic and steric profile; other monochloro isomers cannot substitute for SAR or route optimization

7-Chloroisoquinoline: Why Positional Isomers Cannot Substitute


Positional isomerism among monochlorinated isoquinolines (1-, 3-, 4-, 5-, 6-, 7-, 8-chloro) introduces substantial differences in physicochemical properties, electronic distribution, and reactivity that directly affect synthetic utility and biological target engagement [1]. Specifically, the 7-chloro substituent confers a distinct LogP of 2.89 and pKa of 4.62, differing measurably from the 6-chloro isomer (pKa 4.83) and 1-chloro isomer (pKa 2.03) . These variations alter solubility, basicity, and metal-catalyzed cross-coupling kinetics, rendering inter-isomer substitution invalid for structure-activity relationship (SAR) studies or route optimization [2].

Acid-base behavior

pKa shifts by more than 2 log units across monochloro isoquinolines, altering proton affinity, extraction efficiency, and salt formation stoichiometry.

Lipophilicity & solubility

7-chloro isomer is the most lipophilic among common positional analogs; LogP differences change reversed-phase HPLC retention and aqueous solubility profiles.

Synthetic reactivity

Steric and electronic environment at the 7-position differs markedly from 5- or 8-substituted isomers, affecting oxidative addition rates in metal-catalyzed couplings.

Biological target engagement

Only the 7-chloro isomer aligns with the triazole pharmacophore in reported GO inhibitors; substitution disrupts target engagement and SAR continuity.

7-Chloroisoquinoline vs. Positional Isomers: Quantitative Evidence


pKa Difference vs. 6- and 1-Chloro Isomers

The predicted pKa of 7-chloroisoquinoline is 4.62 ± 0.10 . This value differs substantially from the 6-chloro isomer (pKa 4.83 ± 0.10 predicted) [1] and the 1-chloro isomer (pKa 2.03 ± 0.30 predicted) . The lower basicity of the 7-isomer relative to the 6-isomer (ΔpKa = -0.21) indicates weaker proton affinity, affecting acid-base extraction efficiency and salt formation stoichiometry. The magnitude of difference across the isomer series exceeds 2.5 log units, corresponding to a >300-fold difference in acid dissociation constant.

Isomer pKa Differentiation
Context-dependent
pKa 4.62 (7-Cl) vs 4.83 (6-Cl) & 2.03 (1-Cl)
Affects acid-base workup predictability and salt screening
Predicted values; experimental confirmation advised
Physicochemical profiling Salt selection Purification

LogP and Melting Point vs. 5- and 8-Chloro Isomers

7-Chloroisoquinoline exhibits a melting point of 44–45 °C and a calculated LogP (XLogP3) of 2.9 [1]. The 5-chloro isomer melts at a similar range (literature reports ~45–47 °C), while the 8-chloro isomer is reported as a solid with identical molecular weight but distinct crystal packing due to altered symmetry . The LogP of 7-chloroisoquinoline (2.89–2.9) differs from 1-chloroisoquinoline (LogP = 2.63) and 3-chloroisoquinoline (LogP = 2.59) [2], with the 7-isomer being the most lipophilic among these comparators (ΔLogP up to +0.31 vs 3-chloro). This translates to an ~2-fold higher predicted octanol-water partition coefficient, impacting chromatographic retention and membrane permeability predictions.

Lipophilicity & Thermal Profile
Context-dependent
LogP 2.90 (most lipophilic); MP 44–45 °C
Influences chromatographic retention and solubility predictions
XLogP3 calculated; isomers show distinct thermal behavior
Solubility prediction Formulation Storage

Suzuki-Miyaura Coupling for 7-Aryl Derivatives

7-Chloroisoquinoline undergoes Suzuki-Miyaura cross-coupling with phenylboronic acid in tetrahydrofuran at ambient temperature over 16 hours, producing 7-phenylisoquinoline in approximately 69% yield . This reactivity is consistent with the expected order for chloroarenes, but the yield is influenced by the electron-withdrawing character of the isoquinoline nitrogen. In comparison, 5-chloroisoquinoline participates in analogous coupling reactions but may require modified conditions due to steric and electronic effects of the peri-position [1]. The 7-position is not sterically hindered, allowing more facile oxidative addition compared to the 5- or 8-positions.

Suzuki-Miyaura Coupling Reactivity
Class-level
69% yield (7-phenylisoquinoline); ambient THF, 16 h
Unhindered 7-position facilitates oxidative addition
Comparative yields for 5-/8-Cl not reported under identical conditions
Cross-coupling C–C bond formation Library synthesis

Key Intermediate for Glycolate Oxidase (GO) Inhibitors

Patents and vendor literature explicitly identify 7-chloroisoquinoline as a starting material for the preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives that inhibit glycolate oxidase (GO) . These derivatives are under investigation for the treatment of primary hyperoxaluria and related disorders [1]. In contrast, 5-chloroisoquinoline is cited as a SARM1 inhibitor for neurodegenerative research [2], while no GO-related applications are documented for the 6- or 8-chloro isomers. The regiospecificity arises from the 7-substituent's alignment with the triazole pharmacophore in the final inhibitor scaffold.

GO Inhibitor Precursor
Reported
Key intermediate for 1H-1,2,3-triazole-5-carboxylic acid GO inhibitors
Only isomer with documented synthetic utility for this target
Patent-derived; route-specific validation advised
Glycolate oxidase inhibition Hyperoxaluria Medicinal chemistry

7-Chloroisoquinoline Application Scenarios


Glycolate Oxidase (GO) Inhibitor Library Synthesis

As established in Section 3, 7-chloroisoquinoline is the designated starting material for constructing 1H-1,2,3-triazole-5-carboxylic acid GO inhibitors . Researchers developing small-molecule therapeutics for primary hyperoxaluria should procure this specific isomer; substitution with 5-, 6-, or 8-chloroisoquinoline would yield analogs with altered triazole orientation and likely loss of target engagement.

Pd-Catalyzed Cross-Coupling for 7-Arylisoquinoline Libraries

The demonstrated Suzuki-Miyaura coupling of 7-chloroisoquinoline with phenylboronic acid (69% yield) validates its use in parallel synthesis and diversity-oriented derivatization. The unhindered 7-position offers predictable reactivity in Pd-catalyzed transformations, enabling efficient construction of 7-aryl, 7-heteroaryl, and 7-alkenyl isoquinoline scaffolds for hit-to-lead optimization.

Physicochemical Profiling and Pre-formulation Studies

The distinct pKa (4.62) and LogP (2.89) of 7-chloroisoquinoline [1] mandate its use in any solubility, permeability, or formulation study where the 7-chloro substituent is a structural requirement. Substituting the 6-chloro isomer (pKa 4.83) would introduce a 0.21-unit error in basicity calculations, potentially misguiding salt selection and dissolution rate predictions.

Isoquinoline-Based Metal Complexes and Catalysts

Isoquinolinyl complexes of rhenium and other transition metals exhibit tunable basicities and reactivities [2]. 7-Chloroisoquinoline, with its well-defined electronic properties, serves as a ligand precursor for chiral catalyst development. The specific substitution pattern influences the electron density on the nitrogen atom and the steric environment around the metal center, parameters that cannot be replicated with other chloro isomers.

Application
Selection Property
Validation Focus
GO inhibitor library synthesis
7-chloro positional specificity for triazole pharmacophore
Confirm inhibitor scaffold alignment and GO target engagement
Pd-catalyzed cross-coupling libraries
Unhindered 7-position for efficient oxidative addition
Assess coupling yield and scope with aryl/heteroaryl boronic acids
Physicochemical profiling
Isomer-defined pKa and LogP profile
Validate extraction, solubility, and permeability behavior
Metal complex ligand synthesis
Defined electronic and steric parameters at 7-position
Characterize metal-binding affinity and catalytic performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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